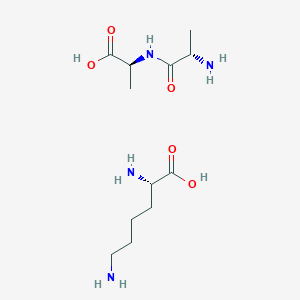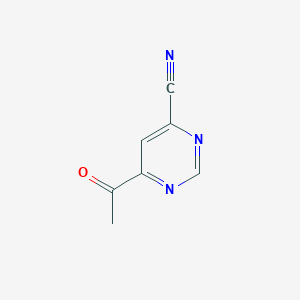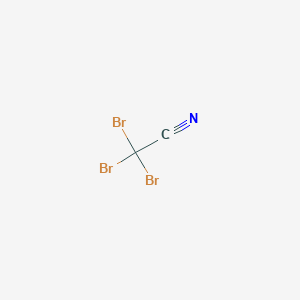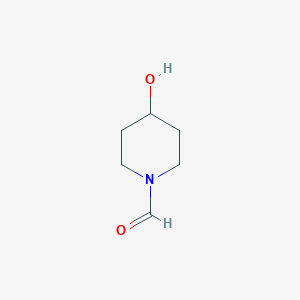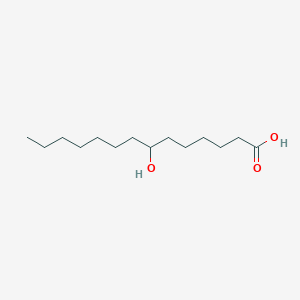
7-Hydroxytetradecanoic Acid
Vue d'ensemble
Description
7-Hydroxytetradecanoic Acid, also known as 7-Hydroxy Myristic Acid, is a hydroxylated fatty acid . It is utilized in the chemical communication system of certain species such as Lepidoptera, Danaidae, Danainae . It is found in Mucor species .
Synthesis Analysis
The synthesis of 7-Hydroxytetradecanoic Acid and its isomers has been evaluated for their antiurease, antielastase, and antioxidant activities . The position of the hydroxy group on the tetradecanoic acid carbon chain length may be responsible for the inhibitory activity and coordination with the nickel (active) on the enzyme .Molecular Structure Analysis
The molecular formula of 7-Hydroxytetradecanoic Acid is C14H28O3 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 7-Hydroxytetradecanoic Acid molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance like 7-Hydroxytetradecanoic Acid can be determined using various spectroscopy techniques . These techniques utilize the interaction of light with matter to characterize an unknown specimen .Applications De Recherche Scientifique
Microbial Occurrence
- Occurrence in Mucor Species : 7-Hydroxytetradecanoic acid was found in extracts from Mucor spp. grown under oxygen-limiting conditions. Identified using mass spectrometry, infrared spectroscopy, and other techniques, it suggests microbial biosynthesis pathways for this compound (Tahara, Hosokawa, & Mizutani, 1980).
Analytical Chemistry Applications
- Lipopolysaccharide Analysis : 7-Hydroxytetradecanoic acid derivatives were used in gas chromatography-mass spectrometry for lipopolysaccharide analysis, highlighting its role in analytical chemistry for detecting bacterial components (Mielniczuk, Alugupalli, Mielniczuk, & Larsson, 1992).
Structural Analysis
- Crystal Structure Study : The crystal structure of 2-dl-hydroxytetradecanoic acid was elucidated, revealing insights into molecular configuration and hydrogen bonding patterns, important for understanding its chemical behavior (Dahlén, Lundén, & Pascher, 1976).
Synthesis and Catalysis
- Efficient Synthesis Methods : Several studies have focused on efficient synthesis methods for 7-Hydroxytetradecanoic acid and its isomers, highlighting its importance in chemical synthesis and potential industrial applications (Huang & Hollingsworth, 1998); (Lirong, 2007).
Biochemical Significance
- Component in Bacterial Lipopolysaccharides : 7-Hydroxytetradecanoic acid was identified as a constituent of Salmonella lipopolysaccharides, suggesting its role in bacterial physiology and potential as a biochemical marker (Bryn & Rietschel, 1978).
Antifungal Properties
- Antifungal Activity in Lactobacillus : Extracted from Lactobacillus plantarum, 7-Hydroxytetradecanoic acid showed antifungal properties, indicating its potential use in controlling fungal growth and infections (Sjögren, Magnusson, Broberg, Schnürer, & Kenne, 2003).
Materials Science
- In Polymerizable Surfactants : Used in the synthesis of polymerizable surfactants, 7-Hydroxytetradecanoic acid plays a role in materials science, particularly in the development of biobased and environmentally friendly materials (Hu et al., 2014); (Hu et al., 2019).
Propriétés
IUPAC Name |
7-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-7-10-13(15)11-8-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWNUZFODRHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560520 | |
| Record name | 7-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxytetradecanoic Acid | |
CAS RN |
70393-63-4 | |
| Record name | 7-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
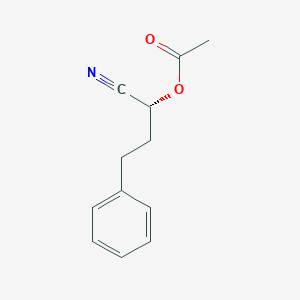
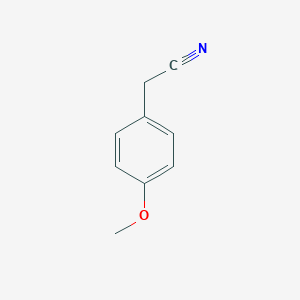
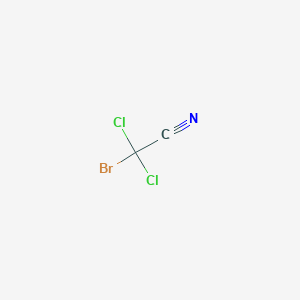
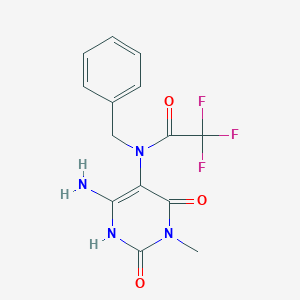
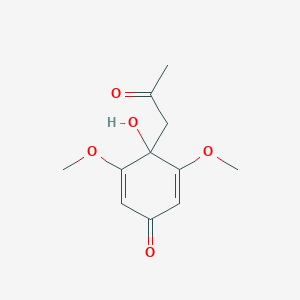

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
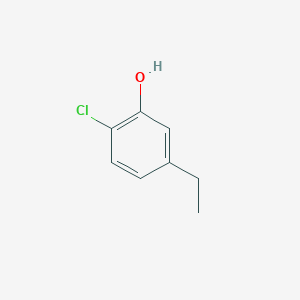
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
